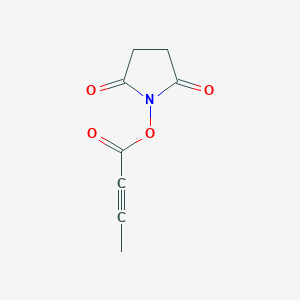

2,5-Dioxopyrrolidin-1-yl but-2-ynoate

Description

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) but-2-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-2-3-8(12)13-9-6(10)4-5-7(9)11/h4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVNVFMLFPWFIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Definitive Guide to 2,5-Dioxopyrrolidin-1-yl but-2-ynoate in Precision Bioconjugation

Executive Summary

In the rapidly evolving landscape of targeted covalent inhibitors (TCIs) and antibody-drug conjugates (ADCs), the demand for highly selective, plasma-stable crosslinkers is paramount. 2,5-Dioxopyrrolidin-1-yl but-2-ynoate (CAS: 74549-10-3) has emerged as a critical heterobifunctional reagent. By coupling an amine-reactive N-hydroxysuccinimide (NHS) ester with a precisely tuned, electron-deficient internal alkyne (tetrolate), this molecule enables the installation of highly selective cysteine-reactive warheads[1]. This guide deconstructs the chemical logic, kinetic tuning, and self-validating experimental protocols required to deploy this reagent effectively.

Chemical Identity and Mechanistic Logic

2,5-Dioxopyrrolidin-1-yl but-2-ynoate (Molecular Formula: C8H7NO4, MW: 181.15 g/mol ) operates via two distinct mechanistic pathways:

-

The NHS Ester Moiety: This highly electrophilic group rapidly acylates primary amines (such as lysine side chains or N-termini on proteins) under slightly alkaline conditions (pH 7.5–8.5).

-

The But-2-ynoate (Tetrolate) Warhead: Once the NHS ester is conjugated to an amine, the resulting functional group is a but-2-ynamide . Because the alkyne is conjugated to an electron-withdrawing carbonyl, it acts as an electron-deficient alkyne. This moiety is primed to undergo a Michael-type nucleophilic addition with sulfhydryl groups (cysteines) to form an irreversibly stable vinyl sulfide linkage[2].

Furthermore, the internal alkyne can also serve as a bioorthogonal handle for specialized click chemistry applications, such as selective RNA labeling where the double bond formed after Michael addition can undergo further click conjugation[3].

The Causality of Experimental Choices: Why But-2-ynoate?

As application scientists, we must justify the selection of a but-2-ynoate over a standard maleimide or a terminal propiolate. The choice is rooted in steric and electronic tuning :

-

Overcoming Maleimide Instability: Traditional maleimide-thiol adducts are prone to retro-Michael reactions in systemic circulation, leading to premature payload loss and off-target toxicity. In contrast, the vinyl sulfide linkage formed by alkynamides is highly stable in plasma[2].

-

Kinetic Tuning via Hyperconjugation: In a terminal propiolamide, the β -carbon is highly exposed and extremely electrophilic, leading to rapid but potentially promiscuous reactions with bulk thiols[1]. By introducing a methyl group at the terminal position (forming the internal alkyne of but-2-ynoate), the β -carbon is sterically hindered[4]. Furthermore, the methyl group donates electron density via hyperconjugation, stabilizing the ground state and reducing electrophilicity[1].

-

Maximum Selectivity: This kinetic tuning means the but-2-ynamide will only react with highly nucleophilic, low-pKa cysteines (such as those in enzyme active sites), bypassing abundant serum thiols like glutathione. This principle is fundamental to the design of advanced targeted covalent inhibitors, such as those targeting KRAS G12C[5].

Quantitative Data Summaries

To facilitate experimental design, the physicochemical properties and comparative kinetics of the warhead are summarized below.

Table 1: Physicochemical Properties of 2,5-Dioxopyrrolidin-1-yl but-2-ynoate

| Property | Value / Description |

| CAS Number | 74549-10-3 |

| Molecular Formula | C8H7NO4 |

| Molecular Weight | 181.15 g/mol |

| Target 1 Reactivity | Primary Amines (via NHS Ester) |

| Target 2 Reactivity | Thiols (via Thiol-Yne Michael Addition) |

| Amine Conjugation Mass Shift | +66.05 Da (Addition of C4H4O) |

Table 2: Comparative Kinetic and Stability Profile of Thiol-Reactive Warheads

| Warhead Type | Reaction Kinetics | Selectivity for Low-pKa Cys | Plasma Stability |

| Maleimide | Very Fast | Low (Promiscuous) | Low (Retro-Michael) |

| Propiolamide (Terminal Alkyne) | Fast | Moderate | High (Vinyl Sulfide) |

| But-2-ynamide (Internal Alkyne) | Moderate/Slow | Very High [1] | High (Vinyl Sulfide)[2] |

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following workflows include built-in validation steps to ensure mechanistic integrity.

Protocol A: Amine Acylation (Installation of the But-2-ynamide Warhead)

The goal is to convert a primary amine into a cysteine-reactive internal alkyne.

-

Buffer Preparation: Prepare the target amine-containing protein in an amine-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0). Causality: Tris or glycine buffers contain primary amines that will competitively quench the NHS ester.

-

Reagent Solubilization: Dissolve 2,5-Dioxopyrrolidin-1-yl but-2-ynoate in anhydrous DMSO to a concentration of 10 mM immediately before use. Causality: NHS esters rapidly hydrolyze in aqueous environments.

-

Conjugation: Add a 5- to 10-fold molar excess of the crosslinker to the protein solution. Incubate for 1 hour at room temperature under gentle agitation.

-

Quenching & Purification: Quench the reaction by adding 50 mM Tris (pH 8.0) for 15 minutes. Remove unreacted small molecules using a size-exclusion spin column (e.g., Zeba desalt column).

-

Validation (Critical): Analyze the purified product via intact LC-MS. A successful reaction will yield a mass shift of +66.05 Da per modified amine.

Protocol B: Cysteine Conjugation (Thiol-Yne Addition)

The goal is to crosslink the but-2-ynamide-functionalized molecule to a target cysteine.

-

Thiol Reduction: Ensure the target cysteine-containing protein is fully reduced by pre-incubating with 1 mM TCEP for 30 minutes. Causality: TCEP reduces disulfides without introducing competing free thiols, unlike DTT or β -mercaptoethanol.

-

Reaction Setup: Mix the but-2-ynamide-functionalized intermediate with the reduced target protein in PBS, pH 7.5.

-

Incubation: Incubate at 37°C for 12–24 hours. Causality: Due to the steric and electronic tuning of the internal alkyne, the kinetics are slower than maleimides, requiring longer incubation times or physiological temperatures to drive the Michael addition[1][4].

-

Validation (Critical): Verify crosslinking via SDS-PAGE (observing a higher molecular weight shift) or LC-MS/MS peptide mapping to confirm the exact site of the vinyl sulfide linkage.

Visualizations

Bioconjugation workflow of NHS-but-2-ynoate from amine acylation to thiol-yne addition.

Comparative kinetic and stability profiles of common cysteine-reactive bioconjugation warheads.

Sources

2,5-Dioxopyrrolidin-1-yl but-2-ynoate: A Strategic Reagent for Cysteine-Targeted Covalent Warhead Engineering

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs), the selection of the electrophilic warhead dictates both the safety and efficacy of the therapeutic agent. 2,5-Dioxopyrrolidin-1-yl but-2-ynoate (CAS: 74549-10-3), also known as NHS-but-2-ynoate or tetrolic acid NHS ester, is a highly specialized bifunctional crosslinking reagent. It is engineered to seamlessly install a but-2-ynamide (alkynylamide) electrophile onto primary amine-containing pharmacophores. This reagent has become a cornerstone in modern drug discovery, enabling the development of highly selective, proximity-driven covalent inhibitors targeting nucleophilic cysteine residues in kinases and viral proteases[1][2].

Chemical Architecture & Reactivity Profile

The utility of 2,5-dioxopyrrolidin-1-yl but-2-ynoate stems from its dual-functional architecture:

-

The NHS Ester Leaving Group: The 2,5-dioxopyrrolidin-1-yl moiety is a premier leaving group for amine acylation. Under mildly basic conditions, it undergoes rapid aminolysis with primary amines to form a stable amide bond, releasing water-soluble N-hydroxysuccinimide as a byproduct.

-

The Internal Alkyne Core: Once coupled, the resulting but-2-ynamide features an internal sp -hybridized alkyne conjugated to a carbonyl. This creates a "soft" electrophile capable of undergoing a Michael addition specifically with soft nucleophiles, such as the thiolate anion of a cysteine residue[3].

Mechanistically, the target protein's cysteine thiolate attacks the β -carbon of the alkynylamide. This generates a transient allenolate intermediate that is rapidly protonated, yielding a highly stable α,β -unsaturated β -thioether (vinyl sulfide) covalent linkage[3].

Caption: Mechanistic pathway of the thiol-yne Michael addition reaction.

Strategic Advantages in Drug Design

The transition from traditional acrylamides to but-2-ynamides in TCI design is driven by two critical biophysical advantages:

1. Geometric Nuance and Steric Navigation: Acrylamides are sp2 -hybridized and planar, which can cause steric clashes in tightly packed enzyme clefts. In contrast, the sp -hybridized alkyne of the but-2-ynamide is strictly linear. This rod-like geometry allows the warhead to project deeply into narrow hydrophobic pockets, a feature that has been successfully exploited in the design of SARS-CoV-2 3CLpro (Mpro) inhibitors[3].

2. Tuned Intrinsic Reactivity: A major hurdle in covalent drug development is off-target toxicity driven by the depletion of intracellular glutathione (GSH). But-2-ynamides exhibit a lower intrinsic reactivity toward free aqueous thiols compared to unsubstituted acrylamides or terminal propiolamides. They rely heavily on the proximity effect —where the non-covalent binding of the inhibitor scaffold perfectly aligns the warhead with the target cysteine, drastically lowering the activation energy for the Michael addition[1][2].

Case Study: In the development of the Bruton's Tyrosine Kinase (BTK) inhibitor branebrutinib, replacing an acrylamide with a but-2-ynamide warhead resulted in a superior pharmacokinetic profile, higher plasma concentrations, and a rapid rate of target inactivation without widespread off-target thiol reactivity[1][2].

Caption: Workflow from NHS-but-2-ynoate coupling to target cysteine engagement.

Quantitative Data: Warhead & Reagent Comparison

Table 1: Physicochemical Properties of the Reagent

| Property | Value |

| Chemical Name | 2,5-Dioxopyrrolidin-1-yl but-2-ynoate |

| CAS Number | 74549-10-3 |

| Molecular Formula | C8H7NO4 |

| Molecular Weight | 181.15 g/mol |

| Primary Application | Amine-to-alkynylamide conversion |

Table 2: Comparative Electrophilic Warhead Profiles

| Warhead Type | Geometry | Intrinsic Thiol Reactivity | Target Selectivity | Off-Target GSH Risk |

| Acrylamide | Planar ( sp2 ) | High | Cysteine | Moderate to High |

| But-2-ynamide | Linear ( sp ) | Moderate | Cysteine | Low |

| Propiolamide | Linear ( sp ) | Very High | Cysteine | High |

Experimental Protocols

As a self-validating system, the synthesis of the covalent probe must be coupled with an intrinsic reactivity assay to ensure the warhead behaves predictably before advancing to in vitro enzymatic assays.

Protocol 1: Synthesis of a But-2-ynamide Covalent Probe

Objective: Chemoselective acylation of a primary amine scaffold using NHS-but-2-ynoate. Causality & Rationale: Anhydrous N,N-Dimethylformamide (DMF) is selected to solubilize both the polar NHS ester and hydrophobic drug scaffolds while preventing premature aqueous hydrolysis. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate the target amine (ensuring it is in its nucleophilic free-base form) without competing for the electrophilic NHS ester.

-

Preparation: Dissolve the primary amine-containing scaffold (1.0 eq, 0.1 mmol) in 1.0 mL of anhydrous DMF under an inert nitrogen atmosphere.

-

Activation: Add DIPEA (3.0 eq, 0.3 mmol) to the solution and stir for 5 minutes at room temperature.

-

Coupling: Add 2,5-dioxopyrrolidin-1-yl but-2-ynoate (1.1 eq, 0.11 mmol) dropwise as a solution in 0.5 mL anhydrous DMF.

-

Reaction: Stir the mixture at room temperature for 2–4 hours.

-

Validation (Self-Validating Step): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting amine mass disappears and the product mass ( [M+66 Da] ) appears, confirming the addition of the but-2-ynoyl group.

-

Purification: Quench with water, extract with ethyl acetate, and purify via reverse-phase HPLC.

Protocol 2: In Vitro Cysteine Reactivity Assay (GSH Half-Life)

Objective: Determine the intrinsic off-target reactivity of the synthesized but-2-ynamide probe. Causality & Rationale: Glutathione (GSH) is used at 5 mM to mimic physiological intracellular concentrations. The buffer must be strictly maintained at pH 7.4; lowering the pH would protonate the GSH thiol (pKa ~8.3), artificially halting the Michael addition and yielding a false-negative safety profile.

-

Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer containing 5 mM GSH, adjusted precisely to pH 7.4.

-

Initiation: Dissolve the but-2-ynamide probe in DMSO to create a 1 mM stock. Spike 10 µL of this stock into 990 µL of the GSH buffer (final probe concentration: 10 µM; 1% DMSO).

-

Incubation: Incubate the mixture at 37°C in a thermomixer.

-

Sampling: Extract 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours. Quench immediately by adding 50 µL of cold acetonitrile containing 1% formic acid (lowering the pH to protonate the thiolate and stop the reaction).

-

Validation (Self-Validating Step): Analyze via LC-MS. Track the depletion of the parent probe and the formation of the [M+307 Da] GSH adduct. Critical Control: Run a parallel assay without GSH to ensure the probe is not simply degrading or precipitating out of the aqueous solution. A highly optimized but-2-ynamide should exhibit a GSH t1/2>24 hours, proving it requires the enzymatic proximity effect to react.

References

- Sigma-Aldrich. "2,5-DIOXOPYRROLIDIN-1-YL BUT-2-YNOATE | 74549-10-3". sigmaaldrich.com.

- Sutanto et al. "Multicomponent reaction–derived covalent inhibitor space". nih.gov.

- "Exploring diverse reactive warheads for the design of SARS-CoV-2 main protease". osti.gov.

- "Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases". mdpi.com.

Sources

Synthesis and Application of NHS-Ester Alkyne Linkers: A Comprehensive Technical Guide

Executive Summary

Bifunctional crosslinkers containing an N-hydroxysuccinimide (NHS) ester and a terminal alkyne are cornerstone reagents in modern bioconjugation, enabling the attachment of bioorthogonal handles to proteins, antibodies, and solid supports. This whitepaper provides an in-depth mechanistic analysis and validated protocols for both the de novo organic synthesis of NHS-ester alkyne linkers and their subsequent application in aqueous protein labeling. By understanding the kinetic competition between aminolysis and hydrolysis, researchers can optimize coupling efficiencies for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows.

Mechanistic Principles: The Chemistry of Activation and Conjugation

Carbodiimide-Mediated Activation (Organic Phase)

The synthesis of an NHS-ester alkyne linker begins with an alkyne-containing carboxylic acid (e.g., 5-hexynoic acid or an Alkyne-PEG-acid). The fundamental challenge is converting the stable, unreactive hydroxyl group of the carboxylic acid into a highly reactive leaving group. This is achieved using carbodiimide coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The carbodiimide reacts with the carboxylic acid to form an unstable O-acylisourea intermediate. Because this intermediate is prone to non-productive rearrangement into an unreactive N-acylurea, N-hydroxysuccinimide (NHS) is introduced as a nucleophile. NHS rapidly attacks the O-acylisourea, displacing the insoluble urea byproduct and forming the stable, yet amine-reactive, NHS ester[1].

Fig 1: Mechanistic workflow of carbodiimide-mediated NHS ester synthesis.

The Kinetic Race: Aminolysis vs. Hydrolysis (Aqueous Phase)

When applying the synthesized linker to a target protein, the reaction transitions from anhydrous organic solvents to aqueous buffers. Here, a strict kinetic race occurs. The NHS ester is designed to undergo aminolysis (reacting with the deprotonated ϵ -amines of surface lysines) to form a stable amide bond. However, water acts as a competing nucleophile, leading to hydrolysis of the NHS ester back into the unreactive carboxylic acid[2].

Causality in Buffer Selection: The pKa of a typical lysine side chain is ~10.5. At physiological pH (7.2–7.4), the vast majority of lysines are protonated ( NH3+ ) and non-nucleophilic. However, the small fraction of deprotonated amines ( NH2 ) is highly reactive. While raising the pH to 8.0–8.5 increases the pool of reactive amines, it exponentially accelerates the rate of hydrolysis. Therefore, a strictly amine-free buffer (e.g., PBS) at pH 7.2–7.5 is the optimal thermodynamic compromise, allowing aminolysis to outpace hydrolysis[2].

Protocol I: De Novo Synthesis of 5-Hexynoic Acid NHS Ester

This protocol describes the synthesis of a short-chain alkyne linker. Expert Insight: We utilize DCC in anhydrous Dichloromethane (DCM) rather than EDC. The causality behind this choice is purification: DCC produces dicyclohexylurea (DCU), which is highly insoluble in DCM. This allows the byproduct to be removed via simple filtration, avoiding harsh aqueous workups that could prematurely hydrolyze the moisture-sensitive NHS ester[1].

Reagents

-

5-Hexynoic acid (1.0 equivalents)

-

N-Hydroxysuccinimide (NHS) (1.1 equivalents)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask purged with Argon, dissolve 5-hexynoic acid and NHS in anhydrous DCM (approx. 0.2 M concentration).

-

Activation: Cool the reaction mixture to 0 °C using an ice bath. Dissolve DCC in a minimal volume of anhydrous DCM and add it dropwise to the stirring mixture over 15 minutes.

-

Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight (12–16 hours).

-

Self-Validation Checkpoint: A successful reaction is visually confirmed by the heavy precipitation of a white solid (DCU). Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (1:1); the starting acid should be completely consumed.

-

Purification: Filter the suspension through a Celite pad to remove the DCU precipitate. Wash the organic filtrate rapidly with cold saturated NaHCO3 (to remove unreacted acid), followed by cold brine.

-

Isolation: Dry the organic layer over anhydrous MgSO4 , filter, and concentrate in vacuo to yield the crude Alkyne-NHS ester as a white to pale-yellow solid.

-

Storage: The final product is highly moisture-sensitive. Store desiccated at -20 °C[3].

Protocol II: Bioconjugation via Alkyne-PEG-NHS Ester

For protein labeling, short-chain alkynes can induce hydrophobic aggregation. Utilizing an Alkyne-PEG-NHS ester (e.g., PEG4 or PEG8) introduces a hydrophilic spacer that maintains protein solubility and projects the alkyne away from the protein surface, drastically reducing steric hindrance during the subsequent CuAAC click reaction[4].

Fig 2: Two-step bioconjugation pathway: NHS-amine labeling followed by CuAAC click chemistry.

Step-by-Step Methodology

-

Protein Preparation: Ensure the target protein (1–10 mg/mL) is in an amine-free buffer (e.g., PBS, pH 7.2–7.5). If the protein is in Tris or contains sodium azide, perform a buffer exchange using a desalting column[2].

-

Reagent Reconstitution: Immediately before use, dissolve the Alkyne-PEG-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM. Do not store reconstituted NHS esters[2].

-

Conjugation: Add a 10- to 20-fold molar excess of the Alkyne-PEG-NHS ester to the protein solution. Pipette gently to mix.

-

Incubation: Incubate the reaction for 30–60 minutes at room temperature, or 2 hours on ice[4].

-

Quenching: Add Tris-HCl (pH 7.5) to a final concentration of 50 mM and incubate for 15 minutes. The primary amines in Tris will rapidly consume any unreacted NHS ester, halting the reaction.

-

Purification: Remove the quenched linker and organic solvent using a size-exclusion chromatography (SEC) column or dialysis against PBS.

-

Self-Validation Checkpoint (Degree of Labeling): Before proceeding to conjugate a high-value payload (e.g., a PROTAC or cytotoxic drug), validate the alkyne incorporation. React a small aliquot of the functionalized protein with a fluorogenic azide (e.g., 3-Azido-7-hydroxycoumarin) under standard CuAAC conditions. The emergence of fluorescence confirms successful alkyne functionalization[5].

Quantitative Data & Troubleshooting

Table 1: Comparison of Carbodiimide Coupling Reagents for NHS Ester Synthesis

| Reagent | Solvent Compatibility | Byproduct | Removal Method | Ideal Use Case |

| DCC | DCM, THF, DMF | Dicyclohexylurea (DCU) | Filtration (Insoluble in DCM) | De novo organic synthesis of linkers. Avoids aqueous workup. |

| EDC | Water, DMF, DCM | 1-[3-(Dimethylamino)propyl]-3-ethylurea | Aqueous extraction (Water-soluble) | Direct aqueous crosslinking or syntheses where aqueous washes are strictly controlled. |

| DIC | DMF, DCM | Diisopropylurea (DIU) | Soluble in organic solvents | Solid-phase peptide synthesis (SPPS); rarely used for isolated NHS ester synthesis. |

Table 2: Kinetic Parameters & Buffer Optimization for NHS-Ester Aminolysis

| Parameter | Sub-Optimal Condition | Optimal Condition | Causality / Impact |

| Buffer pH | pH > 8.5 | pH 7.2 – 7.5 | High pH accelerates hydrolysis faster than aminolysis. pH 7.2-7.5 provides the ideal thermodynamic window. |

| Buffer Type | Tris, Glycine | PBS, HEPES, Bicarbonate | Tris and Glycine contain primary amines that will competitively consume the NHS ester[2]. |

| Molar Excess | 1:1 to 5:1 | 10:1 to 20:1 | Hydrolysis guarantees a loss of active reagent. A 20-fold excess ensures sufficient labeling density (DoL of 3-5 per IgG)[4]. |

| Co-Solvent | > 10% DMSO | < 5% DMSO/DMF | High organic solvent concentrations can denature the target protein and induce precipitation. |

References

-

Synthesis of Dopamine and Serotonin Derivatives for Immobilization on a Solid Support | The Journal of Organic Chemistry - ACS Publications. 1

-

Azidobutyric acid NHS ester | CAS#:943858-70-6 | Lumiprobe. 3

-

Instructions for the use of Alkyne-(PEG)n-acid and Alkyne-(PEG)n-NHS | Thermo Fisher Scientific (via windows.net).2

-

Azido-PEG2-propargyl | 1245006-63-6 | Benchchem. 4

-

Selective protein functionalisation via enzymatic phosphocholination | Diva-portal.org. 5

Sources

Engineering Cysteine-Targeted Covalent Warheads: The Reactivity and Application of 2,5-Dioxopyrrolidin-1-yl but-2-ynoate with Primary Amines

Executive Summary

In the rapidly evolving landscape of targeted covalent inhibitors (TCIs) and bioconjugation, balancing potent target engagement with minimal off-target toxicity is the central challenge. As a Senior Application Scientist, I rely on precision reagents to engineer these properties into small molecules and biologics. 2,5-Dioxopyrrolidin-1-yl but-2-ynoate (CAS: 74549-10-3), commonly known as NHS but-2-ynoate, is a premier building block designed for this exact purpose. By reacting with primary amines, this reagent seamlessly installs a but-2-ynamide (alkynamide) electrophilic warhead. This guide explores the chemical causality, reactivity profiles, and validated protocols for utilizing NHS but-2-ynoate in advanced drug development.

Mechanistic Principles: The Amidation Pathway

The core utility of NHS but-2-ynoate lies in its highly selective acyl transfer capability. The N-hydroxysuccinimide (NHS) ester acts as an excellent leaving group, activating the but-2-ynoic acid carbonyl for nucleophilic attack by primary amines (e.g., lysine ϵ -amines on proteins or piperidine/pyrrolidine nitrogen atoms on small molecule scaffolds).

Causality in Reagent Selection: Why use the pre-formed NHS ester instead of coupling but-2-ynoic acid in situ? While in situ coupling reagents (like EDC or HATU) are common, the pre-formed NHS ester is vastly superior for precision engineering. It prevents the formation of reactive byproducts (e.g., urea derivatives) that can inadvertently modify sensitive biological targets. Furthermore, it avoids the extreme, uncontrollable reactivity and moisture-sensitivity of but-2-ynoyl chloride, making NHS but-2-ynoate a highly stable, stoichiometric reagent.

Reaction pathway of NHS but-2-ynoate with a primary amine to form a but-2-ynamide.

The Causality of Warhead Selection: Why But-2-ynamide?

In covalent drug design, the electrophile must be a "Goldilocks" warhead—reactive enough to covalently bind the target cysteine via a thiol-yne Michael addition, but stable enough to avoid depleting intracellular glutathione (GSH) or modifying off-target proteins.

The but-2-ynamide moiety installed by NHS but-2-ynoate achieves this balance perfectly. Unlike highly reactive terminal alkynes (propiolamides) or standard acrylamides (used in first-generation inhibitors like Ibrutinib), the but-2-ynamide features a terminal methyl group ( CH3−C≡C−CONH−R ).

-

Steric Hindrance: The methyl group physically shields the β -carbon from indiscriminate nucleophilic attack by abundant cellular thiols.

-

Electronic Tuning: Hyperconjugation from the methyl group slightly reduces the electron deficiency of the alkyne, lowering its intrinsic electrophilicity.

This specific tuning requires the target protein to provide a highly optimized microenvironment that lowers the activation energy for the reaction. This principle was the driving force behind the development of second-generation Bruton's Tyrosine Kinase (BTK) inhibitors like Acalabrutinib () and Branebrutinib (), which utilize the but-2-ynamide warhead to achieve superior kinase selectivity and reduced off-target toxicity.

Table 1: Kinetic & Toxicity Comparison of Cysteine-Targeting Warheads

| Warhead Type | Chemical Structure | Intrinsic GSH Reactivity | Off-Target Toxicity | Example Drug / Probe |

| Propiolamide | HC≡C−CONH−R | Very High | High (Cytotoxic) | Experimental Probes [3] |

| Acrylamide | H2C=CH−CONH−R | Moderate-High | Moderate | Ibrutinib |

| But-2-ynamide | CH3−C≡C−CONH−R | Low (Target-Driven) | Low | Acalabrutinib, Branebrutinib |

| Nitrile | N≡C−R | Very Low (Reversible) | Very Low | Nirmatrelvir |

Experimental Methodology: Synthesis and Self-Validation

To ensure high-fidelity bioconjugation or API synthesis, the following protocol outlines the reaction of NHS but-2-ynoate with a primary amine, followed by a self-validating thiol-reactivity assay.

Protocol: Amidation and Warhead Validation

Step 1: Reaction Setup

-

Dissolve the primary amine substrate (1.0 eq, e.g., a pyrrolidine-core intermediate) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) to a concentration of 0.1 M.

-

Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: This ensures the amine remains in its nucleophilic, free-base form, preventing protonation by trace acids.

Step 2: Reagent Addition 3. Cool the reaction mixture to 0 °C using an ice bath to control the exothermic acyl transfer. 4. Add 2,5-Dioxopyrrolidin-1-yl but-2-ynoate (1.05 eq) portion-wise. The slight excess ensures complete conversion without complicating downstream purification. 5. Remove the ice bath and stir at room temperature for 2–4 hours.

Step 3: Self-Validating Monitoring 6. Monitor the reaction via LC-MS. You must observe a mass shift of +66 Da on your target amine, corresponding to the addition of the but-2-ynoyl group ( C4H2O ) and the loss of a proton. The presence of a peak at m/z 116 (free N-hydroxysuccinimide) confirms successful displacement.

Step 4: Purification 7. Quench the reaction with saturated aqueous NH4Cl , extract with Ethyl Acetate, and concentrate the organic layer. 8. Purify the but-2-ynamide product via flash chromatography (Silica, Hexanes/EtOAc gradient).

Step 5: Thiol-Reactivity Validation (Ellman's Assay) To confirm the warhead is functional but not overly reactive: 9. Incubate the purified but-2-ynamide (100 µM) with reduced Glutathione (GSH, 5 mM) in PBS (pH 7.4) at 37 °C. 10. At 1h, 4h, and 24h timepoints, aliquot the mixture and add Ellman's Reagent (DTNB). Measure absorbance at 412 nm to quantify remaining free thiols. Validation Check: A properly synthesized but-2-ynamide should show minimal GSH depletion at 1h, distinguishing it from hyper-reactive propiolamides, thereby validating its suitability for targeted in vivo applications.

Self-validating protocol for the synthesis and testing of but-2-ynamide conjugates.

Advanced Applications in Drug Development

Beyond BTK inhibitors, the but-2-ynamide warhead installed by this NHS ester is gaining traction in several cutting-edge fields:

-

Activity-Based Protein Profiling (ABPP): Alkynamides are increasingly used as chemoproteomic probes to map reactive cysteines across the proteome. The internal alkyne can also serve as a bioorthogonal handle for subsequent click chemistry if required ().

-

Antiviral Protease Inhibitors: Recent explorations into SARS-CoV-2 Main Protease (Mpro) inhibitors have evaluated but-2-ynamides as alternatives to nitrile warheads, aiming to leverage their unique trajectory of attack on catalytic cysteines without the severe cytotoxicity seen in unsubstituted alkynes ().

References

-

Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases. Molecules (MDPI). URL:[Link]

-

An Analysis of Successful Hit-to-Clinical Candidate Pairs. Journal of Medicinal Chemistry (ACS). URL:[Link]

-

Exploring diverse reactive warheads for the design of SARS-CoV-2 main protease inhibitors. European Journal of Medicinal Chemistry (via PubMed). URL:[Link]

-

Bioconjugation and Reaction-Induced Tumor Therapy via Alkynamide-Based Thiol-Yne Click Reaction. Small (Wiley). URL:[Link]

An In-depth Technical Guide to the Mechanism of NHS Ester-Amine Acylation

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles and practical applications of N-hydroxysuccinimide (NHS) ester-amine acylation. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, ensuring a robust and reproducible approach to bioconjugation.

The Indispensable Role of NHS Esters in Bioconjugation

N-hydroxysuccinimide (NHS) esters are a cornerstone in the field of bioconjugation, a critical process for the development of diagnostics, therapeutics, and research tools.[1][2] Their widespread use is attributed to their ability to efficiently and selectively form stable amide bonds with primary amines on biomolecules, such as the N-terminus of proteins and the side chain of lysine residues, under mild aqueous conditions.[1][3] This chemistry is fundamental to a wide range of applications, including the development of antibody-drug conjugates (ADCs), protein labeling for imaging, and the immobilization of biomolecules onto surfaces.[3][][5][6][7]

The elegance of NHS ester chemistry lies in its balance of reactivity and selectivity. The reaction is rapid and efficient, yet it can be controlled to achieve desired levels of modification.[3] This guide will dissect the mechanism of this pivotal reaction, explore the critical parameters that govern its success, and provide field-proven protocols to empower your research and development endeavors.

The Core Mechanism: A Tale of Two Nucleophiles

The fundamental reaction between an NHS ester and a primary amine is a classic example of nucleophilic acyl substitution .[1][][8] The process can be understood as a competition between the desired reaction with the amine (aminolysis) and an undesirable side reaction with water (hydrolysis).

The Desired Pathway: Aminolysis

The key steps of the aminolysis reaction are as follows:

-

Nucleophilic Attack: An unprotonated primary amine (R-NH₂), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the NHS ester.[1][8] This is the rate-determining step and is highly dependent on the availability of the lone pair of electrons on the nitrogen atom.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient and unstable tetrahedral intermediate.[1][][9]

-

Collapse and Amide Bond Formation: The tetrahedral intermediate collapses, leading to the expulsion of the N-hydroxysuccinimide (NHS) leaving group and the formation of a highly stable and essentially irreversible amide bond.[1][][8]

The stability of the resulting amide bond is a key advantage of this chemistry, with an estimated half-life of up to 600 years under neutral aqueous conditions, ensuring the integrity of the conjugate in biological systems.[10]

Caption: The aminolysis reaction pathway of an NHS ester with a primary amine.

The Competing Reaction: Hydrolysis

In aqueous environments, water can also act as a nucleophile, attacking the carbonyl carbon of the NHS ester.[1][8][9] This leads to the hydrolysis of the ester, yielding an unreactive carboxylic acid and NHS.[1] This competing reaction reduces the efficiency of the desired conjugation.[1][8]

The rate of hydrolysis is a critical factor to consider and is significantly influenced by pH.[5][8][11]

Caption: The competing hydrolysis reaction of an NHS ester in an aqueous environment.

Mastering the Reaction Environment: Key Parameters for Success

The efficiency and specificity of NHS ester-amine acylation are not solely dependent on the inherent reactivity of the molecules but are profoundly influenced by the reaction conditions. A thorough understanding and control of these parameters are paramount for achieving reproducible and optimal results.

The Pivotal Role of pH

The pH of the reaction medium is the most critical factor governing the outcome of an NHS ester conjugation.[8][12] It creates a delicate balance between maximizing the nucleophilicity of the target amine and minimizing the rate of competing hydrolysis.

-

Low pH (below 7): At acidic pH, primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive towards NHS esters.[1][8][12]

-

High pH (above 9): As the pH increases, the deprotonation of primary amines is favored, enhancing their nucleophilicity. However, the rate of NHS ester hydrolysis also increases dramatically at higher pH, which can significantly reduce the yield of the desired conjugate.[1][5][8][12]

-

Optimal pH Range: The generally accepted optimal pH range for NHS ester reactions is between 7.2 and 8.5 .[1][][5] A pH of 8.3-8.5 is often recommended for the modification of proteins and peptides to achieve a favorable balance between aminolysis and hydrolysis.[1][12][13]

Quantitative Insights: Stability and Kinetics

The interplay between pH, temperature, and reaction time has been quantitatively characterized, providing a valuable framework for experimental design.

Table 1: Stability of NHS Esters as a Function of pH and Temperature

| pH | Temperature (°C) | Half-life of NHS Ester | Source(s) |

| 7.0 | 0 | 4-5 hours | [5][8][11] |

| 8.0 | 4 | ~1 hour | [8] |

| 8.6 | 4 | 10 minutes | [5][8][11] |

| 9.0 | Room Temperature | Minutes | [8] |

Table 2: Comparative Kinetics of Aminolysis vs. Hydrolysis

While the rate of hydrolysis increases with pH, the rate of aminolysis is generally faster, especially at high concentrations of the primary amine.[1] However, at low protein concentrations or when the amine is sterically hindered, hydrolysis can become a significant competing reaction.[1][] In some cases, the rate constant for aminolysis has been found to be significantly lower than that of hydrolysis, highlighting the importance of optimizing reaction conditions.[][14]

Buffer Selection: Avoiding Unwanted Reactivity

The choice of buffer is as critical as the pH itself. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the target biomolecule for reaction with the NHS ester.[5][15]

Recommended Buffers:

Other Influential Factors

-

Temperature: Reactions are typically performed at room temperature or at 4°C.[2] Lower temperatures can be used to slow down the rate of hydrolysis, which is particularly advantageous for long incubation times or when working with sensitive biomolecules.[8]

-

Concentration: Higher concentrations of both the biomolecule and the NHS ester reagent can lead to improved reaction efficiency.[2]

-

Solvent: For water-insoluble NHS esters, a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is used to prepare a stock solution.[5][12] It is crucial to use high-quality, amine-free solvents to prevent premature hydrolysis or reaction with solvent impurities.[12]

A Field-Proven Protocol for Protein Labeling

This protocol provides a robust and self-validating workflow for the conjugation of an NHS ester to a protein. The inclusion of control steps and characterization methods ensures the integrity and reproducibility of the results.

Experimental Workflow

Caption: A generalized experimental workflow for NHS ester-based protein conjugation.

Step-by-Step Methodology

-

Prepare Amine-Free Buffer: Prepare a suitable reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 or 0.1 M sodium bicarbonate, pH 8.3).[12][15] Ensure the buffer is free from any primary amine-containing substances.[5][15]

-

Prepare the Biomolecule Solution:

-

Dissolve the amine-containing biomolecule (e.g., protein, antibody) in the prepared reaction buffer to a concentration of 1-10 mg/mL.[1][12]

-

If the biomolecule is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the amine-free reaction buffer using dialysis or a desalting column.[16]

-

-

Prepare the NHS Ester Solution:

-

Immediately before use, dissolve the NHS ester reagent in a high-quality, anhydrous organic solvent such as DMSO or DMF to create a stock solution (e.g., 10 mg/mL or 10 mM).[1][15]

-

Causality: Preparing the NHS ester solution immediately before use is critical to minimize hydrolysis from atmospheric moisture. Anhydrous solvents are essential to prevent premature degradation of the reactive ester.[1][17]

-

-

Perform the Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the NHS ester stock solution to the biomolecule solution while gently stirring.[1] The optimal molar ratio should be determined empirically for each specific biomolecule and label.

-

Causality: A molar excess of the NHS ester drives the reaction towards completion and helps to overcome the competing hydrolysis reaction.

-

-

Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1] The choice of incubation time and temperature depends on the stability of the biomolecule and the desired degree of labeling.

-

Quench the Reaction (Optional): To stop the reaction, a small molecule with a primary amine, such as Tris or glycine, can be added to a final concentration of 50-100 mM.[5][8] This will react with any remaining unreacted NHS ester.

-

Purify the Conjugate: Remove unreacted NHS ester, the NHS byproduct, and any quenching agent by size-exclusion chromatography (e.g., a desalting column) or dialysis.[8][12]

-

Characterize the Conjugate:

-

Degree of Labeling (DOL): Determine the average number of labels per biomolecule using spectrophotometry (if the label has a distinct absorbance) or mass spectrometry.

-

Purity and Integrity: Assess the purity and integrity of the conjugate using techniques such as SDS-PAGE and size-exclusion chromatography.

-

Potential Challenges and Side Reactions

While NHS esters are highly selective for primary amines, under certain conditions, side reactions with other nucleophilic amino acid residues can occur.[1]

-

Tyrosine, Serine, and Threonine: The hydroxyl groups of these residues can be acylated to form ester bonds. This is more likely to occur at lower pH values, and the resulting O-acylations are less stable than amide bonds.[1]

-

Cysteine: The sulfhydryl group of cysteine can also react with NHS esters, but this is generally less efficient than the reaction with primary amines.

By maintaining the optimal pH range of 7.2-8.5, the selectivity for primary amines is maximized, and these side reactions are minimized.

Conclusion: Harnessing the Power of NHS Ester Chemistry

NHS ester-amine acylation is a robust and versatile tool for bioconjugation. A deep understanding of the underlying chemical mechanism, the critical role of pH in balancing aminolysis and hydrolysis, and the meticulous control of reaction parameters are essential for achieving high efficiency, specificity, and reproducibility. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can confidently leverage this powerful chemistry to advance their scientific endeavors.[6]

References

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

-

Fürth lab. (n.d.). This protocol outlines antibody conjugation by NHS-esters. Retrieved from [Link]

-

Jankolovits, J. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. Retrieved from [Link]

-

Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26. Retrieved from [Link]

-

Reyes, C. D., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir. Retrieved from [Link]

-

Li, Z., et al. (2023). Heterobifunctional Cross-Linker with Dinitroimidazole and N-Hydroxysuccinimide Ester Motifs for Protein Functionalization and Cysteine–Lysine Peptide Stapling. Organic Letters. Retrieved from [Link]

-

G. S. K. K. A. S. L. (2020). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. glenresearch.com [glenresearch.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. help.lumiprobe.com [help.lumiprobe.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. interchim.fr [interchim.fr]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. furthlab.xyz [furthlab.xyz]

- 17. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]

The Bioorthogonal Blueprint: Advanced Click Chemistry for Precision Protein Labeling

Executive Summary

The advent of bioorthogonal chemistry has fundamentally transformed molecular biology, enabling the precise, covalent modification of proteins within their native physiological environments[1]. Moving beyond traditional bioconjugation techniques (such as NHS-ester or maleimide coupling) which suffer from off-target reactivity with endogenous amines and thiols, bioorthogonal click chemistry relies on mutually reactive, abiotic functional groups. As a Senior Application Scientist, I have structured this whitepaper to guide researchers and drug development professionals through the mechanistic causality, strategic selection, and practical execution of bioorthogonal protein labeling, focusing on the evolution from copper-catalyzed systems to ultra-fast, copper-free modalities.

The Mechanistic Evolution of Bioorthogonal Chemistry

The selection of a bioorthogonal reaction is governed by the stability-reactivity trade-off : the functional groups must be entirely inert to the biological milieu (water, nucleophiles, electrophiles, oxidants) yet highly reactive with each other[2].

The Catalyst Problem: CuAAC

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) was the foundational bioorthogonal reaction[3]. While it offers near-quantitative yields and utilizes small, unobtrusive tags (azides and terminal alkynes), it requires a Cu(I) catalyst[4].

-

The Causality of Toxicity: Cu(I) generates reactive oxygen species (ROS) via Fenton-like chemistry in aqueous environments. This oxidative stress is highly toxic to live cells and can degrade sensitive proteins and nucleic acids, strictly limiting CuAAC to in vitro applications, fixed cells, or cell lysates[5].

Eliminating the Catalyst: SPAAC

To transition to live-cell and in vivo environments, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed[4].

-

The Causality of Reactivity: By embedding the alkyne within a strained cyclooctyne ring (e.g., DBCO, DIBO), the ~18 kcal/mol of inherent ring strain significantly lowers the activation energy barrier[6]. This allows the cycloaddition with azides to proceed spontaneously without a metal catalyst[7].

-

The Trade-off: While highly biocompatible, SPAAC suffers from moderate reaction kinetics (second-order rate constants k2≈1 M−1s−1 ) and the bulky, hydrophobic nature of cyclooctynes can occasionally lead to non-specific binding in complex lysates[4].

The Kinetic Pinnacle: IEDDA

The Inverse Electron-Demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine (diene) and a strained alkene (e.g., trans-cyclooctene, TCO) is currently the most powerful tool for in vivo labeling[8].

-

The Causality of Speed: According to Frontier Molecular Orbital (FMO) theory, placing electron-withdrawing groups on the tetrazine lowers its Lowest Unoccupied Molecular Orbital (LUMO). Conversely, the highly strained TCO possesses a raised Highest Occupied Molecular Orbital (HOMO)[3]. This narrow HOMO-LUMO energy gap results in unmatchable kinetics ( k2 up to 106 M−1s−1 )[3]. This exceptional speed allows for protein labeling at sub-micromolar concentrations, making it ideal for in vivo pretargeting and radiolabeling[9].

Caption: Decision matrix for selecting the optimal bioorthogonal reaction based on environment and kinetics.

Strategic Installation of Bioorthogonal Handles

Before a click reaction can occur, the abiotic handle (azide, TCO, etc.) must be installed onto the target protein. This "tag-and-modify" workflow is achieved through three primary mechanisms[5]:

-

Metabolic Labeling: Utilizing the cell's endogenous translational machinery to incorporate bioorthogonal precursors. For example, L-azidohomoalanine (AHA) acts as a surrogate for methionine, labeling the newly synthesized proteome globally[7].

-

Genetic Code Expansion (GCE): A highly site-specific approach utilizing an orthogonal tRNA and aminoacyl-tRNA synthetase (aaRS) pair (e.g., the pyrrolysyl system) to incorporate Unnatural Amino Acids (UAAs) carrying bioorthogonal groups (like TCO-lysine) in response to an amber stop codon (TAG)[4],[10].

-

Enzymatic Tagging: Fusing the target protein with a self-labeling tag (e.g., SNAP-tag, CLIP-tag) that covalently reacts with a benzylguanine derivative linked to a bioorthogonal handle[11].

Caption: Two-step tag-and-modify workflow for bioorthogonal protein labeling.

Quantitative Comparison of Bioorthogonal Modalities

To facilitate rapid experimental design, the following table summarizes the key parameters of the three primary bioorthogonal reactions used in protein labeling[5],[4],[3].

Reaction TypeReactive PartnersCatalyst Required2nd Order Rate ( k2 )BiocompatibilityPrimary ApplicationCuAACAzide + Terminal AlkyneYes (Cu + )10 - 100 M −1 s −1 Low (ROS generation)In vitro lysates, fixed cell imaging, proteomics.SPAACAzide + Cyclooctyne (e.g., DBCO)No0.1 - 1.0 M −1 s −1 HighLive-cell imaging, lipid/glycan metabolic labeling.IEDDATetrazine + Strained Alkene (TCO)No 103 106 M −1 s −1 Very HighIn vivo pretargeting, ultra-fast live-cell tracking.

Self-Validating Experimental Protocol: IEDDA Live-Cell Labeling via GCE

To ensure trustworthiness and reproducibility, experimental protocols must be designed as self-validating systems. The following methodology details the site-specific labeling of a target protein in live mammalian cells using Genetic Code Expansion (GCE) followed by IEDDA[10].

Rationale & Causality: We utilize a fluorogenic tetrazine probe (e.g., Tetrazine-Silicon Rhodamine). The fluorescence of the probe is inherently quenched by the tetrazine moiety. Upon the IEDDA cycloaddition with the TCO-tagged protein, the tetrazine is destroyed, restoring fluorescence[9]. This eliminates the need for extensive washing steps and inherently validates the specificity of the reaction (high signal-to-noise ratio).

Step-by-Step Methodology

-

Plasmid Co-Transfection:

-

Co-transfect mammalian cells (e.g., HEK293T) with two plasmids: (A) The target protein engineered with an in-frame amber stop codon (TAG) at the desired labeling site, and (B) The orthogonal pyrrolysyl-tRNA/aaRS pair engineered to recognize TCO-lysine (TCO*A).

-

-

UAA Incorporation (The "Tag" Step):

-

Replace culture media with fresh media supplemented with 0.5 mM TCO*A.

-

Self-Validating Control: Maintain a parallel control well without TCO*A. This ensures that any full-length protein expression is strictly dependent on the UAA, ruling out stop-codon readthrough.

-

Incubate for 24-48 hours to allow protein expression and site-specific incorporation of the TCO handle.

-

-

Wash Phase:

-

Remove media and wash cells 3x with warm PBS.

-

Causality: Removing unincorporated TCOA from the intracellular space is critical. If left behind, the free TCOA will react with the fluorophore, creating a diffuse background signal that masks the localized protein target.

-

-

IEDDA Labeling (The "Modify" Step):

-

Imaging & Validation:

-

Image directly using confocal microscopy. The control well (No TCO*A) should exhibit near-zero fluorescence, validating that the fluorogenic turn-on is strictly mediated by the bioorthogonal target.

-

Multiplexing: Orthogonal Bioorthogonal Reactions

Modern biological inquiries often require tracking multiple proteins simultaneously. Because different bioorthogonal pairs rely on distinct chemical principles, they can be used orthogonally to one another. For instance, SPAAC and IEDDA can be executed in the same live cell without cross-reactivity[11]. An azide-tagged protein can be labeled via SPAAC (using DBCO-Fluorophore A), while a TCO-tagged protein is simultaneously labeled via IEDDA (using Tetrazine-Fluorophore B). The steric and electronic tuning of these reagents ensures that the tetrazine exclusively reacts with the TCO, leaving the azide intact for the cyclooctyne[11].

Conclusion

Bioorthogonal click chemistry has transitioned from a novel chemical curiosity to an indispensable pillar of modern drug development and molecular biology. By understanding the mechanistic causality behind CuAAC, SPAAC, and IEDDA, researchers can strategically navigate the stability-reactivity trade-off. As we push toward in vivo diagnostics and targeted radiotherapeutics, the ultra-fast kinetics of IEDDA and the precision of genetic code expansion will continue to dictate the frontier of protein labeling.

References

-

Inverse electron demand Diels–Alder reactions in chemical biology Royal Society of Chemistry (Chemical Society Reviews) URL:[Link]

-

A Bioorthogonal Click Chemistry Toolbox for Targeted Synthesis of Branched and Well-Defined Protein-Protein Conjugates ChemRxiv URL:[Link]

-

Bioorthogonal chemistry for site-specific labeling and surface immobilization of proteins Accounts of Chemical Research URL:[Link]

-

Selective chemical labeling of proteins Organic & Biomolecular Chemistry URL:[Link]

-

Site-Specific Labeling of Proteins Using Unnatural Amino Acids PubMed Central (PMC) / Frontiers in Chemistry URL:[Link]

-

Genetic Encoding of Unnatural Amino Acids for Labeling Proteins ResearchGate / ACS Chemical Biology URL:[Link]

-

IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications MDPI (Molecules) URL:[Link]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Creative Biolabs URL:[Link]

-

SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins Frontiers in Cell and Developmental Biology URL:[Link]

-

SNAP/CLIP-Tags and Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)/Inverse Electron Demand Diels–Alder (IEDDA) for Intracellular Orthogonal/Bioorthogonal Labeling Bioconjugate Chemistry (ACS Publications) URL:[Link]

Sources

- 1. Bioorthogonal chemistry for site-specific labeling and surface immobilization of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Selective chemical labeling of proteins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00126B [pubs.rsc.org]

- 6. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 7. Frontiers | SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins [frontiersin.org]

- 8. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 9. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

The Lynchpin of Click Chemistry: A Technical Guide to the Role of Terminal Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the quintessential "click" reaction, revolutionizing molecular assembly across diverse scientific disciplines, from drug discovery and bioconjugation to materials science.[1][2][3] At the heart of this remarkably efficient and selective transformation lies the terminal alkyne, a functional group whose unique reactivity dictates the course and success of the reaction. This in-depth technical guide provides a comprehensive exploration of the pivotal role of terminal alkynes in CuAAC reactions. We will delve into the mechanistic intricacies of copper acetylide formation, the influence of alkyne structure on reactivity, and the practical considerations for designing and executing successful CuAAC protocols. This guide is intended to equip researchers, scientists, and drug development professionals with the field-proven insights and technical expertise necessary to effectively harness the power of terminal alkynes in their research endeavors.

Introduction: The "Click" Phenomenon and the Centrality of the Terminal Alkyne

The concept of "click chemistry," introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[4] The CuAAC reaction, which forms a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide and a terminal alkyne, is the premier example of this philosophy.[5][6] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition which requires harsh conditions and often results in a mixture of regioisomers, the copper-catalyzed variant proceeds with remarkable efficiency and absolute regioselectivity under mild, often aqueous, conditions.[5][7] This exceptional reactivity profile is fundamentally enabled by the unique properties of the terminal alkyne. The terminal alkyne's weakly acidic proton (pKa ≈ 25) allows for its activation by a copper(I) catalyst, a critical step that initiates the catalytic cycle and sets the stage for the subsequent cycloaddition.[3][8]

The Core Mechanism: A Tale of Copper and Acetylide

The remarkable rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed reaction) and exquisite regioselectivity of the CuAAC reaction are a direct consequence of a multi-step mechanism in which the terminal alkyne plays a central and active role.[7] While initial proposals considered a mononuclear copper catalyst, a significant body of evidence now supports a dinuclear copper-mediated pathway as the kinetically favored route.

The catalytic cycle can be dissected into the following key stages:

-

Formation of the Copper(I) Acetylide: The reaction commences with the coordination of the terminal alkyne to a copper(I) species. This coordination increases the acidity of the terminal alkyne proton, facilitating its removal by a weak base (often the solvent or another reaction component) to form a copper(I) acetylide intermediate.[4]

-

Activation of the Azide: The azide then coordinates to a second copper(I) center, bringing it into close proximity with the copper acetylide. This coordination activates the azide for the subsequent cycloaddition.[4]

-

Cycloaddition and Formation of a Six-Membered Metallacycle: The nucleophilic carbon of the copper acetylide attacks the terminal nitrogen of the coordinated azide, leading to the formation of a six-membered copper-containing metallacycle intermediate.[4]

-

Ring Contraction and Protonolysis: This metallacycle intermediate is unstable and rapidly rearranges to a more stable five-membered triazolyl-copper intermediate. Subsequent protonolysis, often by another molecule of the terminal alkyne, releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue.[4]

Figure 1: A simplified representation of the dinuclear copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, highlighting the key intermediates.

The Influence of Alkyne Structure on Reactivity: A Quantitative Perspective

The rate and efficiency of the CuAAC reaction are not solely dependent on the catalyst system but are also significantly influenced by the steric and electronic properties of the terminal alkyne substrate. Understanding these structure-activity relationships is crucial for optimizing reaction conditions and predicting outcomes.

Electronic Effects

The acidity of the terminal proton is a key determinant of reactivity. Electron-withdrawing groups adjacent to the alkyne moiety increase the acidity of the C-H bond, facilitating the formation of the copper acetylide intermediate, which is often the rate-determining step.[9][10] Consequently, alkynes bearing electron-withdrawing substituents generally exhibit higher reactivity in CuAAC reactions.[9]

Steric Effects

While electronic effects are often dominant, steric hindrance around the alkyne can also impact the reaction rate. Bulky substituents near the terminal alkyne can impede the approach of the copper catalyst and the azide, leading to slower reaction kinetics.[11] However, the CuAAC reaction is remarkably tolerant of a wide range of functional groups, and even sterically demanding alkynes can often be successfully coupled with appropriate optimization of reaction conditions, such as increased temperature or prolonged reaction times.[7][11]

The following table provides a qualitative comparison of the reactivity of various classes of terminal alkynes in CuAAC reactions:

| Alkyne Class | Substituent (R) | Relative Reactivity | Key Considerations |

| Propargyl Derivatives | -CH₂-X (X = OH, OAc, NHR') | Good | Excellent balance of reactivity, stability, and ease of synthesis.[12] |

| Propiolamides | -C(O)NR'₂ | High | Electronically activated, leading to faster reactions. Can be susceptible to Michael addition as a side reaction.[12] |

| Aryl Acetylenes | -Aryl | Moderate to High | Reactivity is influenced by the electronic nature of the aryl substituents. Electron-withdrawing groups enhance reactivity.[13] |

| Aliphatic Alkynes | -Alkyl | Moderate | Generally less reactive than electronically activated alkynes.[13] |

| Tertiary Propargyl Carbamates | -C(R')(R'')-OC(O)NR'''₂ | Low/Unsuitable for Bioconjugation | Prone to copper-induced fragmentation.[12] |

Practical Considerations and Experimental Protocols

The successful execution of a CuAAC reaction hinges on careful consideration of several experimental parameters. This section provides field-proven insights and detailed protocols for conducting CuAAC reactions in both synthetic and biological contexts.

Catalyst System: The Heart of the Reaction

The active catalyst in CuAAC is copper(I). Since Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen, the catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent.[4][14] Sodium ascorbate is the most commonly used reducing agent due to its efficiency and compatibility with aqueous systems.[4][15]

Ligands play a crucial role in stabilizing the Cu(I) oxidation state, preventing catalyst disproportionation and oxidation, and accelerating the reaction rate.[16][17] Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analog, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are widely used ligands that significantly enhance the efficiency and biocompatibility of the CuAAC reaction.[17][18]

Solvent and Temperature

The CuAAC reaction is remarkably versatile in its choice of solvent, proceeding efficiently in a wide range of protic and aprotic solvents, including water, alcohols, DMSO, and DMF.[2][7] For bioconjugation applications, aqueous buffers are the preferred solvent system.[19] While many CuAAC reactions proceed readily at room temperature, gentle heating (e.g., 30-50 °C) can be employed to accelerate the reaction, particularly for less reactive or sterically hindered substrates.[2]

Experimental Protocols

This protocol is suitable for the synthesis of small molecules in organic solvents.

-

Reagent Preparation:

-

Prepare stock solutions of the azide and terminal alkyne in a suitable solvent (e.g., DMF, DMSO, or a t-BuOH/water mixture).

-

Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).

-

Prepare a stock solution of a suitable ligand (e.g., TBTA, 50 mM in DMF/t-BuOH 1:4).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

-

-

Reaction Setup:

-

To a reaction vessel, add the azide (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents).

-

Add the solvent.

-

Add the ligand solution (e.g., 0.05 equivalents).

-

Add the CuSO₄ solution (e.g., 0.01-0.05 equivalents).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Initiate the reaction by adding the sodium ascorbate solution (e.g., 0.1-0.2 equivalents).

-

-

Reaction Monitoring and Work-up:

-

Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography if necessary.[20]

-

This protocol is adapted for the labeling of biomolecules in aqueous buffers.

-

Reagent Preparation:

-

Dissolve the alkyne-modified biomolecule in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare a stock solution of the azide-containing probe in a compatible solvent (e.g., DMSO).

-

Prepare a premixed catalyst solution by combining CuSO₄ and a water-soluble ligand like THPTA in a 1:5 molar ratio.

-

Prepare a fresh solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule (1.0 equivalent) and buffer.

-

Add the azide-probe (2-10 equivalents).

-

Add the premixed catalyst solution to the reaction tube.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

-

Reaction and Purification:

-

Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C with gentle mixing.

-

Purify the labeled biomolecule using a suitable method to remove excess reagents, such as size-exclusion chromatography, dialysis, or spin filtration.[11]

-

Figure 2: A generalized workflow for performing a CuAAC reaction.

Troubleshooting Common Issues

Despite its robustness, challenges can arise during CuAAC reactions. The following table outlines common problems and their potential solutions:

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | Inactive catalyst (Cu(II) formation), impure reagents, steric hindrance, incorrect pH. | Use fresh reagents, degas solvents, add a stabilizing ligand, optimize pH and buffer, increase reaction temperature or time.[11][20] |

| Side Product Formation | Oxidative homocoupling of the terminal alkyne (Glaser coupling). | Ensure the reaction is performed under an inert atmosphere, use a slight excess of the reducing agent.[11] |

| Biomolecule Degradation | Reactive oxygen species (ROS) generated by the catalyst system. | Use a protective ligand like THPTA at a higher ligand-to-copper ratio (e.g., 5:1), add ROS scavengers like aminoguanidine.[15] |

| Incomplete Reaction | Poor solubility of reactants, catalyst poisoning by other functional groups (e.g., thiols). | Change solvent to improve solubility, protect interfering functional groups if possible, increase catalyst loading.[11][21] |

Applications in Drug Discovery and Beyond

The versatility and reliability of the CuAAC reaction have made it an indispensable tool in modern drug discovery.[3][6] Its applications include:

-

Lead Discovery and Optimization: The modular nature of the CuAAC reaction allows for the rapid synthesis of large compound libraries for high-throughput screening.[6][22]

-

Peptide and Protein Modification: Site-specific modification of peptides and proteins with therapeutic agents, imaging probes, or polyethylene glycol (PEG) to improve their pharmacokinetic properties.[1]

-

Antibody-Drug Conjugates (ADCs): The precise and stable linkage of potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

-

Bioconjugation: The labeling of biomolecules such as nucleic acids, glycans, and lipids for imaging and diagnostic applications.[19][23]

Beyond drug discovery, the CuAAC reaction is widely employed in materials science for the synthesis of functional polymers, dendrimers, and surface modification.[7]

Conclusion

The terminal alkyne is far more than a passive reactant in the CuAAC reaction; it is the linchpin that enables the entire catalytic cycle. Its ability to be activated by a copper(I) catalyst to form a reactive acetylide intermediate is the fundamental reason for the reaction's remarkable efficiency and selectivity. By understanding the mechanistic role of the terminal alkyne and the influence of its structure on reactivity, researchers can effectively design and implement robust and reliable CuAAC protocols. As the demand for more complex and precisely engineered molecules continues to grow, the humble terminal alkyne, through the power of click chemistry, will undoubtedly remain at the forefront of chemical innovation.

References

- Astronomo, D. D., & Burton, D. R. (2010). Carbohydrate vaccines: developing sweet solutions to sticky situations. Nature Reviews Drug Discovery, 9(4), 308-324.

- BenchChem. (2025).

- BenchChem. (2025). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., ... & Fokin, V. V. (2008). Ruthenium-catalyzed azide− alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923-8930.

- Buckley, D. L., St-Denis, K., & Sleiman, H. F. (2010). Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition. ACS Chemical Biology, 5(6), 553-558.

- Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as copper-stabilizing ligands in catalysis. Organic letters, 6(17), 2853-2855.

- Diaz, J. E., & Finn, M. G. (2020). Optimizing reaction conditions for benzyl azide cycloadditions. BenchChem.

- Donnelly, P. S., Zanatta, S. D., & White, J. M. (2013). Evidence for a fully Cu(II)

- Gao, Y., Yazdani, S., Kendrick, A., & Engle, K. M. (2021). Cyclic (Alkyl)(amino)carbene Ligands Enable Cu‐Catalyzed Markovnikov Protoboration and Protosilylation of Terminal Alkynes: A Versatile Portal to Functionalized Alkenes.

- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.

- Hong, V., Udit, A. K., Evans, R. A., & Finn, M. G. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.

- Huisgen, R. (1963). 1, 3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.

- Jiang, H., & Xu, H. (2014). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 19(5), 5269-5290.

- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions.

- Kuang, G., & Wu, P. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2644-2661.

- Läppchen, T., Kuntner, C., Wadsak, W., & Mitterhauser, M. (2015). Copper(I)-Catalyzed Alkyne−Azide Cycloaddition (CuAAC) “Click” Reaction. Semantic Scholar.

- Lewis, W. G., Green, L. G., Grynszpan, F., Radić, Z., Carlier, P. R., Taylor, P., ... & Sharpless, K. B. (2002). Click chemistry in situ: acetylcholinesterase as a reaction vessel for the selective assembly of a femtomolar inhibitor from an array of building blocks.

- Liang, L., & Astruc, D. (2011). Recent applications of click chemistry in drug discovery. Coordination Chemistry Reviews, 255(23-24), 2933-2945.

- Li, L., & Zhang, Z. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 21(10), 1385.

- Liu, Y., & Wu, P. (2022). CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review. RSC Advances, 12(48), 31089-31105.

- Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide− alkyne cycloaddition. Chemical reviews, 108(8), 2952-3015.

- Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262.

- Nwe, K., & Brechbiel, M. W. (2009). Growing applications of “click chemistry” for bioconjugation in contemporary biomedical research. Cancer biotherapy & radiopharmaceuticals, 24(3), 289-302.

- Parrish, B., Bresee, J., & Iacobucci, H. F. (2015). A Novel Loom of Click Chemistry in Drug Discovery. IT Medical Team.

- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes.

- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.

- Straub, T. S., & Doughty, T. W. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction.

-

Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[1][11][21]-triazoles by regiospecific copper (I)-catalyzed 1, 3-dipolar cycloadditions of terminal alkynes to azides. The Journal of organic chemistry, 67(9), 3057-3064.

- van Delft, F. L. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2008-2018.

- Wang, Q., Chan, T. R., Hilgraf, R., Fokin, V. V., Sharpless, K. B., & Finn, M. G. (2003). Bioconjugation by copper (I)-catalyzed azide-alkyne [3+ 2] cycloaddition. Journal of the American Chemical Society, 125(11), 3192-3193.

- Wang, X., & Ting, A. Y. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1699.

- Whiting, M., Muldoon, J., Lin, Y. C., Silverman, S. K., Lindqvist, C., Fokin, V. V., & Sharpless, K. B. (2006). Inhibitors of the HIV-1 protease by using in situ click chemistry.

- Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct evidence of a dinuclear copper intermediate in Cu (I)-catalyzed azide-alkyne cycloadditions. Science, 340(6131), 457-460.

- Wu, P., Feldman, A. K., Nugent, A. K., Hawker, C. J., Scheel, A., Voit, B., ... & Sharpless, K. B. (2004). Efficiency and fidelity in a click-chemistry route to triazole dendrimers by the copper (I)-catalyzed ligation of azides and alkynes.

- Yao, S. Q., & Uttamchandani, M. (2006). CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors. Current Medicinal Chemistry, 13(21), 2535-2553.

- Zhang, L., Chen, X., Xue, P., Sun, H. H., Williams, I. D., & Sharpless, K. B. (2005). Ruthenium-catalyzed cycloaddition of alkynes and organic azides. Journal of the American Chemical Society, 127(46), 15998-15999.

- Zhang, Y., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.

- Zhou, Z., & Fahrni, C. J. (2004). A fluorogenic probe for the copper (I)-catalyzed azide-alkyne ligation reaction: a cautionary note. Journal of the American Chemical Society, 126(29), 8862-8863.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. mdpi.com [mdpi.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]